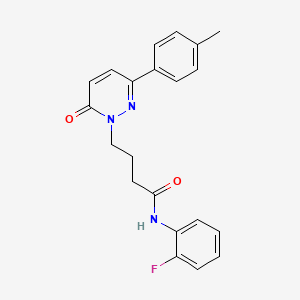![molecular formula C18H20ClN3O4 B2858701 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide CAS No. 1904368-68-8](/img/structure/B2858701.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a complex organic compound, featuring multiple functional groups that render it significant for a variety of research applications. Its structure includes a chlorinated benzo[f][1,4]oxazepin-3-one ring, an isoxazole ring, and an acetamide linkage, indicating potential diverse reactivity and utility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide typically involves multi-step organic reactions. The process usually starts with the formation of the benzo[f][1,4]oxazepin-3-one ring, followed by functionalization to introduce the chlorine atom. Next, the isoxazole ring is synthesized separately. The final steps involve linking the two moieties through an ethyl chain and finishing the molecule with an acetamide group. These reactions may require catalysts, specific temperature and pH conditions, and protection/deprotection steps to control functional group reactivity.
Industrial Production Methods: In an industrial setting, the production would likely involve optimized routes to maximize yield and purity. Techniques such as high-throughput screening, continuous flow reactions, and automated synthesis might be employed. The availability of starting materials, reaction scalability, and environmental considerations (such as waste minimization) are critical factors.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The benzo[f][1,4]oxazepin-3-one ring can undergo various oxidative transformations, often producing ketones or carboxylic acids.
Reduction: Hydrogenation reactions could reduce the carbonyl groups, resulting in alcohols or secondary amines.
Substitution: Halogen atoms in the compound facilitate nucleophilic substitution reactions, where functional groups like amines or thiols can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride, lithium aluminium hydride, or catalytic hydrogenation with palladium or platinum catalysts are typical.
Substitution: Nucleophiles such as sodium methoxide, ammonia, or thiourea can be used under basic or neutral conditions.
Major Products: These reactions typically yield a range of products depending on the reagents and conditions. For instance, oxidative reactions may produce chlorinated carboxylic acids, while reductive processes might yield alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is utilized in diverse fields:
Chemistry: Acts as a precursor for synthesizing more complex molecules or as a catalyst in specific reactions.
Biology: Used in studying the effects of chlorine-substituted organic compounds on biological systems.
Industry: Utilized in material science for developing new polymers or coatings with specific properties.
Wirkmechanismus
The compound's effects are mediated through its interactions with various molecular targets. The chlorinated benzo[f][1,4]oxazepin-3-one ring can interact with proteins or enzymes, altering their function. The isoxazole ring may modulate signal transduction pathways, influencing cellular processes. Its mechanism involves binding to target sites, either activating or inhibiting biological pathways depending on the specific context and compound configuration.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, this molecule's unique combination of functional groups gives it distinct properties. Similar compounds might include:
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-acetamide
2-(3,5-dimethylisoxazol-4-yl)acetamide: While these similar compounds share structural elements, the complete molecule’s functionality and reactivity are unique due to its specific combination of rings and functional groups.
Eigenschaften
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4/c1-11-15(12(2)26-21-11)8-17(23)20-5-6-22-9-13-7-14(19)3-4-16(13)25-10-18(22)24/h3-4,7H,5-6,8-10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUYYVIETVTTNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[(1E)-{[(2-chloro-6-fluorophenyl)methoxy]imino}methyl]-1H-pyrrol-1-yl}-4-methoxypyridine-3-carbonitrile](/img/structure/B2858619.png)

![N-(4-{5-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-4-yl}phenyl)acetamide](/img/structure/B2858623.png)
![1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2858624.png)
![4-(4-Fluorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B2858625.png)
![3-(2-Methylpropanesulfonyl)-1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}piperidine](/img/structure/B2858630.png)
![N-[1-[2-(7-Ethyl-1H-indol-3-yl)ethylamino]-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B2858631.png)
![3'-(3,4-Difluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2858636.png)

![2-Chloro-1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethanone](/img/structure/B2858638.png)



